Naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate
Description
Naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate (CAS: 438607-54-6) is a heterocyclic compound featuring a thieno[2,3-c]pyrazole core fused with a naphthalen-2-yl ester group. Its molecular structure includes:
- A thienopyrazole backbone (thiophene fused to pyrazole).
- 3-methyl and 1-phenyl substituents on the pyrazole ring.
- A naphthalen-2-yl ester at position 3.
Properties
Molecular Formula |
C23H16N2O2S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C23H16N2O2S/c1-15-20-14-21(28-22(20)25(24-15)18-9-3-2-4-10-18)23(26)27-19-12-11-16-7-5-6-8-17(16)13-19/h2-14H,1H3 |
InChI Key |
SPTVLXALPFNTFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)OC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives with Hydrazines
A widely adopted method involves reacting thiophene-2,3-dicarbonyl derivatives with substituted hydrazines. For example, 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylic acid can be synthesized by treating a methyl-substituted thiophene diketone with phenylhydrazine under acidic conditions. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclodehydration to form the pyrazole ring (Scheme 1).
Key Conditions :
Mechanistic Insight :
The electron-withdrawing nature of the thiocarboxyamide group in intermediates like 26 (Scheme 12 in) stabilizes the transition state during aromatization, preventing premature dehydration. This observation underscores the importance of protective groups in regioselective pyrazole formation.
Jacobson Reaction for Pyrazole Annulation
The Jacobson reaction offers an alternative route starting from ortho-methyl thiophene amines. For instance, 2-methylthiophene-3-amine undergoes N-acetylation, nitrosation, and cyclization to yield the thieno[3,2-c]pyrazole scaffold. While this method originally targeted thieno[3,2-c]pyrazoles, adapting the protocol by introducing a methyl group at position 3 and a phenyl group at position 1 could yield the desired core structure.
Key Conditions :
Functionalization: Introducing Substituents
Methyl Group Incorporation at Position 3
The methyl group at position 3 is often introduced via methyl-substituted starting materials. For example, 4-alkoxy-1,1,1-trifluoro-3-buten-2-ones bearing a methyl group react with thiosemicarbazide to form intermediates that eliminate water and thiocarboxyamide groups under acidic conditions, yielding 3-methylpyrazole derivatives.
Optimization Note :
Using sulfuric acid (96%) for dehydration ensures complete aromatization while minimizing side reactions.
Phenyl Group Installation at Position 1
The phenyl group at position 1 originates from phenylhydrazine in cyclocondensation reactions. Alternatively, palladium-catalyzed coupling reactions could introduce aryl groups post-cyclization, though this approach is less common due to compatibility issues with the thiophene ring.
Esterification: Naphthalen-2-yl Ester Formation
The final step involves esterifying the carboxylic acid intermediate (3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylic acid ) with naphthalen-2-ol. Two methods are prevalent:
Fischer Esterification
Conditions :
-
Catalyst : Concentrated H<sub>2</sub>SO<sub>4</sub>
-
Solvent : Excess naphthalen-2-ol (acts as solvent and reagent)
-
Temperature : 110–120°C
Limitation : Prolonged heating may degrade acid-sensitive functional groups.
Coupling Reagent-Mediated Esterification
Conditions :
-
Reagents : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP)
-
Solvent : Dichloromethane or THF
-
Temperature : Room temperature
Advantage : Mild conditions preserve structural integrity of sensitive moieties.
Alternative Pathways and Emerging Strategies
Palladium-Catalyzed Cyclization
A novel approach involves palladium-catalyzed coupling of 3-bromothiophene-2-carbaldehyde with benzophenone hydrazone, followed by hydrolysis to yield the pyrazole core. While this method achieves a 40.4% overall yield, scalability remains challenging due to poor atom economy.
Solid-Phase Synthesis
Recent advances explore polymer-supported reagents to streamline multi-step syntheses, though literature specific to this compound is sparse.
Analytical Validation and Quality Control
Critical characterization data for intermediates and the final product include:
| Parameter | Method | Expected Result |
|---|---|---|
| Melting Point | DSC | 195–198°C (decomposition) |
| <sup>1</sup>H NMR (CDCl<sub>3</sub>) | 300 MHz | δ 2.45 (s, 3H, CH<sub>3</sub>), 7.2–8.5 (m, 12H, Ar–H) |
| HPLC Purity | C18 column, MeOH:H<sub>2</sub>O | ≥98% |
Challenges and Optimization Opportunities
-
Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using electron-withdrawing groups (e.g., trifluoromethyl) on intermediates enhances selectivity.
-
Esterification Efficiency : Coupling reagents like DCC improve yields but increase cost. Microwave-assisted Fischer esterification offers a cost-effective alternative.
-
Scalability : Batch-wise processing in Jacobson reactions limits throughput. Continuous-flow systems could enhance productivity .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
Naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reaction pathways, including cyclization and esterification processes. Its structural diversity allows for modifications that can enhance the properties of derived compounds.
Reagent in Organic Reactions
This compound is also employed as a reagent in numerous organic reactions. Its ability to participate in electrophilic and nucleophilic substitutions makes it valuable in synthetic organic chemistry, particularly in the development of heterocyclic compounds.
Biological Applications
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits promising antimicrobial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation, thereby exhibiting therapeutic effects against certain types of tumors. Its mechanism of action is believed to involve interactions with molecular targets associated with cell signaling pathways relevant to cancer progression.
Medical Applications
Drug Development
Given its biological activities, this compound is being explored as a lead compound for drug development. Its unique structure provides a foundation for designing novel therapeutics targeting inflammatory diseases and cancer. Ongoing research aims to optimize its pharmacological properties through structural modifications .
Industrial Applications
Materials Science
In materials science, this compound's unique structural characteristics make it suitable for developing new materials such as organic semiconductors and sensors. The presence of multiple aromatic rings enhances its electronic properties, which could be harnessed in electronic applications.
Polymer Chemistry
this compound can also be utilized in polymer chemistry to create advanced materials with specific properties tailored for industrial applications. Its incorporation into polymer matrices may enhance mechanical strength and thermal stability.
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
| Application Area | Details |
|---|---|
| Chemical Synthesis | Used as a building block and reagent for synthesizing complex organic molecules. |
| Biological Activity | Exhibits antimicrobial, antifungal, and anticancer properties; potential for drug development. |
| Medical Research | Investigated as a lead compound for treating inflammatory diseases and cancer. |
| Industrial Use | Applicable in materials science and polymer chemistry for developing advanced materials. |
Mechanism of Action
The mechanism of action of naphthalen-2-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table compares key structural features and properties of the target compound with similar thieno[2,3-c]pyrazole derivatives:
Key Observations:
- The naphthalen-2-yl group in the target compound significantly increases molecular weight and lipophilicity compared to methyl or phenyl esters .
- 1-Phenyl substitution (vs. 1-H or 1-Me) may improve stability and π-π stacking in biological systems .
Comparison with Analog Syntheses
- Methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate: Synthesized via cyclization of oxime intermediates with methyl thioglycolate .
- Ethyl Pyrano[2,3-c]pyrazole Derivatives: Green methods using water or ZnO nanoparticles improve yields (70–90%) but require different starting materials .
Target Compound
No direct biological data is provided, but structurally related compounds show:
- Enhanced Binding : The naphthalene group could mimic aromatic pharmacophores in kinase inhibitors or DNA-intercalating agents .
Analogs
- Methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate: Used as a building block in drug discovery due to its robust heterocyclic core .
- Pyrano[2,3-c]pyrazole-5-carboxylates: Exhibit antimicrobial and anti-inflammatory activities, though dependent on substituents .
Inference : The target compound’s naphthalene moiety may confer superior binding affinity over simpler esters, but empirical validation is needed.
Commercial and Industrial Relevance
- Cost Drivers : Complex synthesis steps (e.g., introducing naphthalene) likely increase production costs compared to phenyl or methyl analogs .
Biological Activity
Naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory and anticoagulant activities, as well as structure-activity relationships (SAR) derived from recent studies.
Chemical Structure and Properties
The chemical structure of this compound features a thieno[2,3-c]pyrazole core substituted with naphthalene and phenyl groups. This unique arrangement contributes to its biological activity and interaction with various biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |
|---|---|---|---|
| Naphthalen-2-yl 3-methyl... | 0.04 ± 0.01 | 0.04 ± 0.02 | |
| Celecoxib | 0.04 ± 0.01 | - | Standard Reference |
In a carrageenan-induced rat paw edema model, this compound demonstrated significant reduction in swelling comparable to standard anti-inflammatory drugs such as diclofenac sodium .
Anticoagulant Activity
Another area of interest is the anticoagulant activity exhibited by related pyrazole derivatives. For example, compounds structurally similar to Naphthalen-2-yl 3-methyl... have shown promise as factor Xa inhibitors, which play a critical role in the coagulation cascade.
Table 2: Anticoagulant Activity of Related Compounds
| Compound | Factor Xa IC50 (μM) | Oral Bioavailability (%) | Reference |
|---|---|---|---|
| Benzamidine-P4 fXa Inhibitors | <1 | High | |
| Naphthalen-based Pyrazoles | - | - |
These findings suggest that modifications to the pyrazole scaffold can lead to enhanced anticoagulant properties.
Structure-Activity Relationships (SAR)
The SAR studies indicate that specific substitutions on the pyrazole ring significantly influence biological activity. For instance:
- Substituent Positioning : The presence of electron-donating groups at specific positions enhances COX inhibition.
- Hydrophilicity : Increased hydrophilicity correlates with improved oral bioavailability and prolonged half-life in vivo .
Case Studies
Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:
- Anti-inflammatory Efficacy : A study involving a series of substituted pyrazoles demonstrated that specific derivatives exhibited superior anti-inflammatory effects compared to traditional NSAIDs, suggesting a potential for development into new therapeutic agents .
- Anticoagulant Properties : Research on benzamidine-P4 inhibitors revealed that structural modifications led to significant improvements in anticoagulant activity, supporting the hypothesis that naphthalene and phenyl substitutions enhance pharmacological effects .
Q & A
Q. Key Variables :
- Catalyst : Na₂CO₃ for cyclization ; Fe₂O₃@SiO₂/In₂O₃ for coupling steps (analogous to methods in ).
- Solvent : Ethanol for initial cyclization ; water for greener approaches .
- Temperature : Reflux conditions (~78°C for ethanol) are standard, but room-temperature methods with nanocatalysts are emerging .
How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
Advanced Research Question
Single-crystal X-ray diffraction paired with SHELXL refinement is critical for resolving structural details like torsional angles and hydrogen bonding. SHELXL’s robust handling of high-resolution or twinned data is ideal for this compound’s fused heterocyclic system . For example, the thieno[2,3-c]pyrazole core may exhibit planarity deviations, which SHELXL refines using restraints for anisotropic displacement parameters.
Q. Methodological Steps :
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
Refinement : Apply SHELXL’s least-squares minimization to address disorder in the naphthalen-2-yl group .
Validation : Check for R-factor convergence (<5%) and plausible thermal ellipsoids.
What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?
Basic Research Question
Combine NMR (¹H, ¹³C), FT-IR, and mass spectrometry:
- ¹H NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons (naphthalenyl, phenyl).
- FT-IR : Stretching at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (pyrazole ring) .
- HRMS : Exact mass matching confirms molecular formula (e.g., C₂₄H₁₇N₂O₂S requires m/z 397.0943).
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the fused thieno-pyrazole system .
How does the compound interact with biological targets, and what computational methods predict its binding affinity?
Advanced Research Question
Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations predict interactions with enzymes like OPA1 GTPase (analogous to MYLS22 in ). The naphthalenyl group may engage in π-π stacking with aromatic residues, while the ester moiety participates in hydrogen bonding.
Q. Validation Steps :
Docking : Grid-box centered on the active site (e.g., PDB: 6J5K for OPA1).
MD Simulations : 100-ns trajectories in GROMACS to assess binding stability.
MM/GBSA : Calculate binding free energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .
How do contradictory crystallographic and spectroscopic data arise, and how are they reconciled?
Advanced Research Question
Discrepancies between X-ray (planar pyrazole ring) and NMR (dynamic conformational averaging) data may arise from crystal packing forces vs. solution-state flexibility. For example, the thieno[2,3-c]pyrazole core may exhibit puckering in solution but planar geometry in crystals.
Q. Resolution Strategies :
DFT Calculations : Compare optimized (B3LYP/6-311+G(d,p)) and experimental structures .
Variable-Temperature NMR : Detect conformational changes (e.g., coalescence of proton signals).
What are the challenges in scaling up synthesis while maintaining reproducibility?
Basic Research Question
Key issues include:
- Catalyst Recovery : Fe₂O₃@SiO₂/In₂O₃ catalysts () require efficient recycling to avoid yield drops.
- Purification : Column chromatography is impractical at scale; switch to recrystallization (ethanol/water) .
Q. Advanced Optimization :
- Flow Chemistry : Continuous reactors improve mixing and heat transfer for cyclocondensation steps.
- DoE (Design of Experiments) : Statistically optimize variables (e.g., solvent ratio, catalyst loading) .
How does substituent variation (e.g., naphthalen-2-yl vs. phenyl) impact biological activity?
Advanced Research Question
The naphthalen-2-yl group enhances lipophilicity (logP ↑) and target engagement compared to phenyl, as seen in analogs like MYLS22 (). Structure-activity relationship (SAR) studies suggest:
- Bioactivity Table :
| Substituent | IC₅₀ (OPA1 Inhibition) | logP |
|---|---|---|
| Phenyl | 12 μM | 3.1 |
| Naphthalen-2-yl | 4 μM | 4.7 |
Method : Synthesize analogs via Suzuki-Miyaura coupling () and assay using mitochondrial membrane potential assays .
What green chemistry principles apply to this compound’s synthesis?
Basic Research Question
- Solvent Selection : Replace ethanol with water (ZnO nanoparticle catalysis, ~85% yield) .
- Catalyst : Fe₂O₃@SiO₂/In₂O₃ reduces waste vs. homogeneous catalysts .
- Atom Economy : Cyclocondensation reactions typically exhibit >70% atom economy .
How is the compound’s stability assessed under physiological conditions?
Advanced Research Question
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC.
- Light/Temperature : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS analysis.
- Metabolite ID : Use liver microsomes + NADPH to detect ester hydrolysis (major metabolite: carboxylic acid) .
What computational tools model the electronic properties of the thieno[2,3-c]pyrazole core?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
